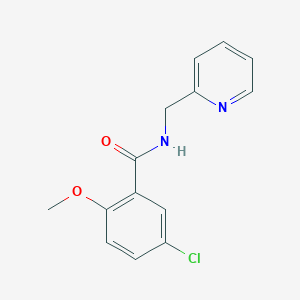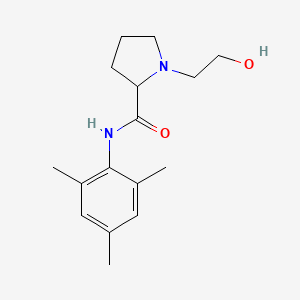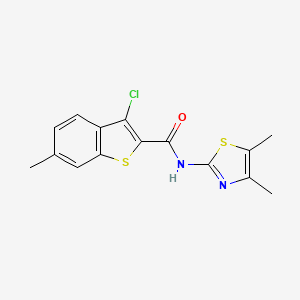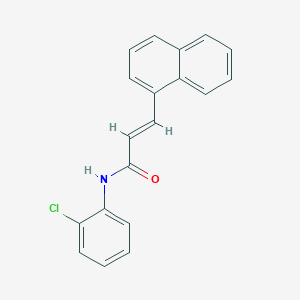![molecular formula C19H20N8O B5595438 N-(6-methyl-2-pyridinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5595438.png)
N-(6-methyl-2-pyridinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-3-pyridazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals used in various research areas, especially in the search for potent anti-tubercular agents. It has been part of studies targeting novel synthetic routes and biological evaluations, particularly against Mycobacterium tuberculosis (Srinivasarao et al., 2020).
Synthesis Analysis
The synthesis involves multiple steps starting from basic heterocyclic structures leading to the formation of the desired compound. A series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activities. The process includes the development of single crystals for certain compounds within the series (Srinivasarao et al., 2020).
Molecular Structure Analysis
The molecular interactions and structure of these compounds have been examined, indicating their suitability for further development in medical research, especially as anti-tubercular agents. The molecular structure analysis often involves docking studies to understand the interactions at the atomic level (Srinivasarao et al., 2020).
Chemical Reactions and Properties
The compound and its derivatives undergo various chemical reactions, forming new bonds and structures that can lead to novel properties and potential applications. These reactions include interactions with different chemical agents leading to the synthesis of novel heterocyclic compounds with anticipated biological activities (Youssef et al., 2005).
Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Pharmaceutical Applications
Nitrogen-containing compounds, including pyridines, pyrazines, and piperazines, are foundational structures in pharmaceuticals and agrochemicals due to their high biological activity. Pyridines, for instance, are widely used in creating herbicides, insecticides, and various pharmaceuticals, showcasing their versatility and essential role in drug development. Pyrazines serve as intermediates in pharmaceutical manufacturing, indicating the critical nature of these heterocyclic compounds in creating effective treatments, including anti-tuberculosis drugs such as pyrazinamide. The research highlights the significant application of these nitrogen-containing heterocycles in developing new pharmaceuticals, suggesting the relevance of N-(6-methyl-2-pyridinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-3-pyridazinamine in medicinal chemistry (Higasio & Shoji, 2001).
Synthesis and Molecular Docking in Drug Design
The synthesis of novel pyridine and fused pyridine derivatives has been explored, starting from specific hydrazinyl compounds treated with various reagents to afford a range of derivatives. These compounds underwent in silico molecular docking screenings to evaluate their potential as ligands for target proteins, demonstrating moderate to good binding energies. This approach underscores the importance of N-(6-methyl-2-pyridinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-3-pyridazinamine analogs in drug discovery, particularly in antimicrobial and antioxidant applications, reflecting its potential for further development in pharmacological contexts (Flefel et al., 2018).
Anti-tuberculosis Drug Development
A series of derivatives based on the structure of N-(6-methyl-2-pyridinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-3-pyridazinamine have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Several compounds exhibited significant inhibitory activity, demonstrating the compound's utility in developing new anti-tubercular agents. This research provides a foundational approach for designing more effective treatments for tuberculosis, showcasing the compound's potential in therapeutic applications (Srinivasarao et al., 2020).
Propiedades
IUPAC Name |
[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8O/c1-14-3-2-4-16(22-14)23-17-5-6-18(25-24-17)26-9-11-27(12-10-26)19(28)15-13-20-7-8-21-15/h2-8,13H,9-12H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPOHMXQFUEUIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2,5-dimethyl-3-furyl)-7-methyl-2-[(4-methylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5595357.png)

![4-[3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B5595361.png)
![3,4-dimethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5595364.png)

![4-[(2-chloro-5-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5595377.png)
![4-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5595381.png)

![N-(2-methoxyphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5595392.png)
![N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}benzamide](/img/structure/B5595400.png)

![2-[(4-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5595411.png)

![5-chloro-2-[2-(1-piperidinyl)ethyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5595429.png)